1,2,3,4-Tetrahydroisoquinolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinolin-1-amine is a secondary amine with the chemical formula C9H11N. It belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and form an essential part of the isoquinoline alkaloids family . These compounds are known for their diverse biological activities, including effects against various infective pathogens and neurodegenerative disorders .
Vorbereitungsmethoden
The synthesis of 1,2,3,4-tetrahydroisoquinolin-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods often involve similar synthetic strategies but are optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,2,3,4-Tetrahydroisoquinolin-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Substitution: Substitution reactions, particularly at the C(1) position, are common.
Major products formed from these reactions include various alkaloids and bioactive molecules that have significant biological properties .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydroisoquinolin-1-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-1-amine involves several molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO), scavenge free radicals, and antagonize the glutamatergic system . These actions contribute to its neuroprotective effects and its potential use in treating neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinolin-1-amine is unique among similar compounds due to its specific biological activities and chemical properties. Similar compounds include:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating substance abuse.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of various bioactive molecules and pharmaceuticals.
These compounds share the tetrahydroisoquinoline scaffold but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C9H12N2 |
---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydroisoquinolin-1-amine |
InChI |
InChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6,10H2 |
InChI-Schlüssel |
LZXQFYUUMWVPQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(C2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.